molecular formula C6H9NO4 B1668741 L-Ccg-I CAS No. 22255-17-0

L-Ccg-I

Cat. No. B1668741
CAS RN: 22255-17-0
M. Wt: 159.14 g/mol
InChI Key: GZOVEPYOCJWRFC-UHFFFAOYSA-N
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Description

L-Ccg-I is an extended isomer of conformationally restricted glutamate analog . It is a potent agonist for mGluR2 with an EC50 value of 0.3 nM . It can be used for the research of the mGluR family .


Synthesis Analysis

The synthesis of L-Ccg-I involves the control of the absolute stereochemistry of three contiguous stereocenters in a single step . The enantioselective synthesis of L-Ccg-I has been achieved by efficiently utilizing natural menthol as the chiral auxiliary in a γ-Br-R,β-unsaturated ester .


Molecular Structure Analysis

The molecular formula of L-Ccg-I is C6H9NO4 . Its average mass is 159.140 Da and its monoisotopic mass is 159.053162 Da .


Physical And Chemical Properties Analysis

L-Ccg-I has 5 hydrogen bond acceptors and 3 hydrogen bond donors . Its molecular weight is 159.05 .

Scientific Research Applications

1. Role in Neuroscience Research

L-Ccg-I has significant applications in neuroscience research. It is a potent metabotropic glutamate receptor agonist and has been utilized to study its effects on neuronal events. For instance, L-Ccg-I can depress monosynaptic excitation in spinal motoneurons at concentrations lower than those causing postsynaptic depolarization. This characteristic makes it a useful probe in neuroscience, particularly in understanding synaptic transmission and neuropharmacology (Shinozaki & Ishida, 1993).

2. Impact on Learning and Memory

Research has demonstrated the role of L-Ccg-I in learning and memory processes. A study assessing the effects of L-Ccg-I in a Morris water escape task with rats found that it can influence learning abilities. The study suggested that L-Ccg-I, acting as a selective agonist of the metabotropic glutamate receptor, could impair the acquisition of learning tasks when administered in high doses (van der Staay et al., 1995).

3. Use in Cancer Research

In the broader scope of scientific research, L-Ccg-I and related compounds have implications in cancer research. They are part of the small molecules investigated under initiatives like the National Cancer Institute's Initiative for Chemical Genetics. These initiatives aim to accelerate the discovery of cancer-relevant probes and facilitate new scientific collaborations (Tolliday et al., 2006).

4. Synthesis and Chemical Studies

The synthesis of L-Ccg-I has been a topic of interest in chemical research. A study detailed the 12-step synthesis process of L-Ccg-I, which involves key steps like Sharpless's asymmetric dihydroxylation reaction and stereochemically controlled cyclopropanation. This research contributes to the understanding of the chemical structure and synthesis pathways of L-Ccg-I (Ma & Ma, 1997).

Future Directions

The enhancement of GABA release by L-Ccg-I might reflect the presence on cortical nerve endings of GABAB/group I mGlu receptor heteromers with distinct pharmacological properties . Activation of these heteromeric receptors might modify the function of the GABAB receptor in such a way that it facilitates GABAergic transmission . This effect might be useful under conditions of excessive glutamatergic activity .

properties

IUPAC Name

2-[amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOVEPYOCJWRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944912
Record name 2-[Amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Ccg-I

CAS RN

22255-17-0, 117857-93-9
Record name (alpha-Carboxycyclopropyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-trans-alpha-Amino-2-carboxycyclopropaneacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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